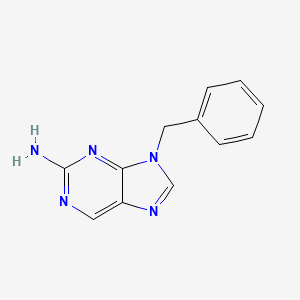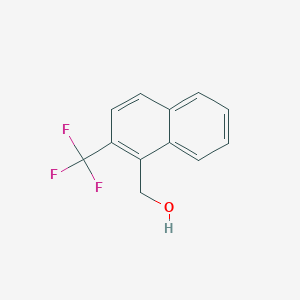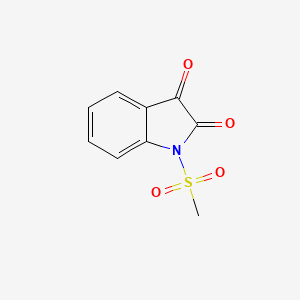![molecular formula C6H2ClF3N4 B11881492 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)
7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core substituted with a chloro and a trifluoromethyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-3-chloro-1H-pyrazole with trifluoromethyl ketones in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
化学反応の分析
Types of Reactions: 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Commonly employ reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxide.
科学的研究の応用
7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用機序
The mechanism of action of 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in its role as a kinase inhibitor, the compound binds to the ATP-binding site of the kinase enzyme, thereby preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth.
類似化合物との比較
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Comparison: Compared to these similar compounds, 7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine exhibits unique properties due to its pyrazolo[4,3-d]pyrimidine core. This structure provides enhanced stability and specific binding affinity to molecular targets, making it a more potent inhibitor in certain biological applications. Additionally, the presence of both chloro and trifluoromethyl groups contributes to its distinct reactivity and biological activity.
特性
分子式 |
C6H2ClF3N4 |
|---|---|
分子量 |
222.55 g/mol |
IUPAC名 |
7-chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C6H2ClF3N4/c7-4-3-2(1-11-14-3)12-5(13-4)6(8,9)10/h1H,(H,11,14) |
InChIキー |
ZGUFDLFWGFSINK-UHFFFAOYSA-N |
正規SMILES |
C1=NNC2=C1N=C(N=C2Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)






![2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B11881474.png)




